tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate
Description
tert-Butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles
Properties
CAS No. |
2092232-59-0 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate typically involves the reaction of 1-Boc-3-azetidinone with diethyl cyanomethylphosphonate. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the azetidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) for the formation of tosylates, which can then undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: TsCl in pyridine at 0°C to room temperature.
Major Products
Oxidation: Formation of tert-butyl 3-[cyano(carbonyl)methyl]azetidine-1-carboxylate.
Reduction: Formation of tert-butyl 3-[amino(hydroxy)methyl]azetidine-1-carboxylate.
Substitution: Formation of tert-butyl 3-[cyano(tosyloxy)methyl]azetidine-1-carboxylate.
Scientific Research Applications
tert-Butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyano and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Benzyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate is unique due to the presence of both cyano and hydroxyl functional groups on the azetidine ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
